molecular formula C12H10ClNO B041261 5-Chloro-2-phenoxyaniline CAS No. 93-67-4

5-Chloro-2-phenoxyaniline

Cat. No.: B041261
CAS No.: 93-67-4
M. Wt: 219.66 g/mol
InChI Key: SXEBHIMOUHBBOS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenoxyaniline involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-chloro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEBHIMOUHBBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239224
Record name 5-Chloro-2-phenoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-67-4
Record name 5-Chloro-2-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Chloro-2-phenoxyaniline
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Record name 5-Chloro-2-phenoxyaniline
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Record name 5-Chloro-2-phenoxyaniline
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Record name 5-chloro-2-phenoxyaniline
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Record name 5-CHLORO-2-PHENOXYANILINE
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Synthesis routes and methods I

Procedure details

To a solution of DMF (50 mL) was added 1-bromo-2-nitro-4-chloro-benzene (5.0 g, 21.1 mmol), phenol (1.9 g, 21.1 mmol), and Na2CO3 (2.3 g, 21.1 mmol). The solution was heated to 85° C. and stirred overnight. The reaction was poured into water and extracted with EtOAc. Washed with water and dried over Na2SO4, filtered and concentrated under vacuum giving a yellow oil that was purified by silica gel column chromatography eluting with Hexanes:Ethyl Acetate (90:10) to give 4-chloro-2-nitro-1-phenoxy-benzene (3.8 g, 74%). 4-Chloro-2-nitro-1-phenoxy-benzene (13 g, 52.1 mmol) was reacted with SnCl2 (49.3 g, 260 mmol) following the procedure from Example 7f giving 5-chloro-2-phenoxy-phenylamine as a white solid 9.0 g, 79%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
49.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound of Example 8 (76 g, 0.3 mol) was hydogenated with RaNi in THF (2.4 L). The product was distilled to yield a yellow liquid (69.5 g, 100%), which had a boiling point of 145°-150° C./1.5 mmHg. This material was employed in Example 10 without further purication.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Chloro-2-phenoxyaniline a promising starting point for developing new antimicrobial agents?

A1: While the exact mechanism of action of this compound and its derivatives is yet to be fully elucidated, the research indicates promising antimicrobial activity. The study focused on synthesizing novel sulfonamide and carbamate derivatives of this compound and evaluating their in vitro activity against various bacterial strains []. The results showed that some derivatives, particularly 2a, 2e, 3a, and 3d, exhibited excellent activity against all tested bacterial strains. Notably, compounds 2a and 3a demonstrated good activity against E. coli and P. vulgaris []. This suggests that modifications to the this compound structure through the addition of sulfonamide and carbamate groups can significantly enhance its antimicrobial properties, making it a good candidate for further investigation and development of novel antimicrobial agents.

Q2: What structural characterization data supports the synthesis of these novel derivatives?

A2: The research provides a comprehensive structural characterization of the synthesized sulfonamide and carbamate derivatives of this compound. The study utilized various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, to confirm the structures of the synthesized compounds []. Additionally, elemental analysis was performed to further validate the chemical composition of the derivatives. This thorough characterization provides strong evidence for the successful synthesis of the intended compounds and lays the groundwork for further investigations into their structure-activity relationships and antimicrobial mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.